2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is a chemical compound with a molecular formula of C12H10ClN3O3 It is characterized by the presence of a chloro group, a methylpyridinyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro group is introduced via chlorination, which can be performed using chlorine gas or other chlorinating agents.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated nitrobenzene with 6-methylpyridin-2-amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorination, and amidation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-amino-N-(6-methylpyridin-2-yl)-5-nitrobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and methylpyridinyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(6-methylpyridin-2-yl)acetamide
- 2-chloro-N-(6-methylpyridin-2-yl)propanamide
Uniqueness
2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group on the benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(17(19)20)5-6-11(10)14/h2-7H,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVIFOHQEXMOTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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